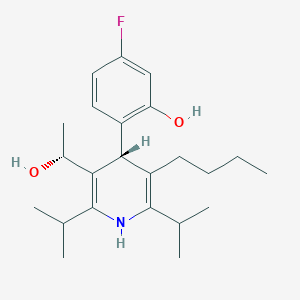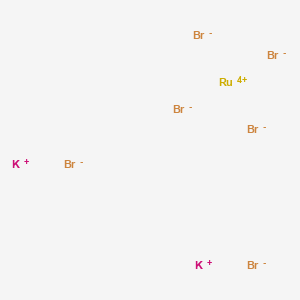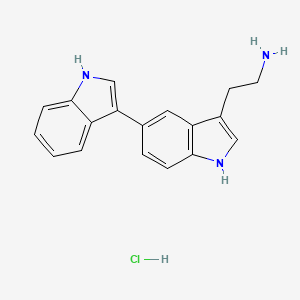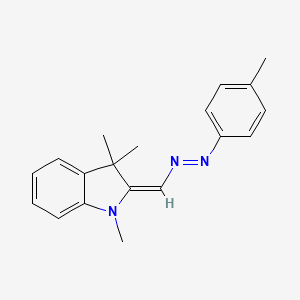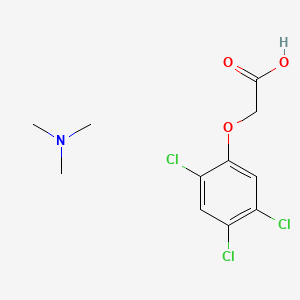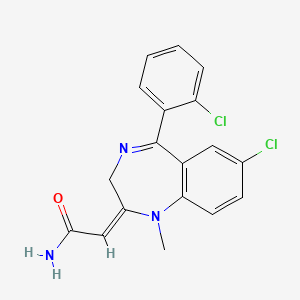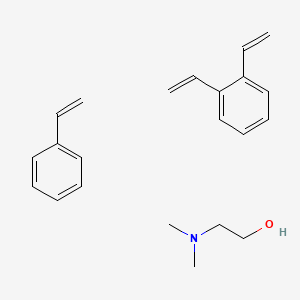
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene is a complex organic compound that combines the structural features of three distinct chemical entities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene typically involves multiple steps, each requiring specific reagents and conditions. The preparation of 1,2-Bis(ethenyl)benzene can be achieved through the dehydrohalogenation of 1,2-dihaloethane derivatives in the presence of a strong base. 2-(Dimethylamino)ethanol is synthesized via the reaction of dimethylamine with ethylene oxide under controlled conditions. Styrene is commonly produced by the dehydrogenation of ethylbenzene in the presence of a catalyst at high temperatures.
Industrial Production Methods
On an industrial scale, the production of these components involves optimized processes to ensure high yield and purity. For instance, the dehydrogenation of ethylbenzene to produce styrene is carried out in large reactors with continuous monitoring of temperature and pressure to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted aromatic compounds.
科学研究应用
1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins, contributing to the development of advanced materials with specific properties.
作用机制
The mechanism of action of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may participate in signaling pathways, modulating cellular responses and biochemical processes.
相似化合物的比较
Similar Compounds
1,2-Bis(dimethylarsino)benzene: Shares the bis(ethenyl)benzene structure but with different substituents.
2-(Dimethylamino)ethanol: Similar in structure but lacks the styrene component.
Styrene: A simpler compound that forms part of the structure of 1,2-Bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene.
属性
分子式 |
C22H29NO |
|---|---|
分子量 |
323.5 g/mol |
IUPAC 名称 |
1,2-bis(ethenyl)benzene;2-(dimethylamino)ethanol;styrene |
InChI |
InChI=1S/C10H10.C8H8.C4H11NO/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-5(2)3-4-6/h3-8H,1-2H2;2-7H,1H2;6H,3-4H2,1-2H3 |
InChI 键 |
FSBOCKMTAQUMGQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


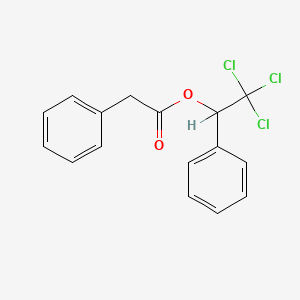
![3-[(Pyridin-2-yl)sulfanyl]pentane-2,4-dione](/img/structure/B13768983.png)
